

Butyl Cyclopropanesulfonate: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Butyl cyclopropanesulfonate

Cat. No.: B028796

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Abstract

Butyl cyclopropanesulfonate (CAS No. 83635-12-5) is a key chemical intermediate utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, combining a reactive cyclopropyl group with a sulfonate ester, makes it a valuable building block for creating advanced compounds, including potent enzyme inhibitors. This document provides a comprehensive technical overview of its chemical structure, properties, a representative synthetic protocol, and its application in multi-step synthesis, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

Butyl cyclopropanesulfonate is the butyl ester of cyclopropanesulfonic acid. The structure consists of a three-membered cyclopropane ring attached to a sulfonyl group, which is in turn ester-linked to a butyl chain.

The molecular formula is $C_7H_{14}O_3S$.^[1] The SMILES notation for the structure is CCCCOS(=O)C1CC1.

Physicochemical Properties

The compound is a colorless oil under standard conditions and is soluble in various organic solvents such as chloroform, dichloromethane, and ethyl acetate. A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	83635-12-5	[1]
Molecular Formula	C ₇ H ₁₄ O ₃ S	[1]
Molecular Weight	178.25 g/mol	[1]
Appearance	Colorless Oil	
Density	1.2 ± 0.1 g/cm ³	
Boiling Point	296.2 ± 7.0 °C at 760 mmHg	
Flash Point	132.9 ± 18.2 °C	
Index of Refraction	1.474	
Solubility	Chloroform, Dichloromethane, Ethyl Acetate	

Synthesis of Butyl Cyclopropanesulfonate

While specific, detailed experimental procedures for the synthesis of **Butyl cyclopropanesulfonate** are not extensively published in peer-reviewed literature, a standard and logical approach is the esterification of cyclopropanesulfonyl chloride with n-butanol. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on general principles of sulfonate ester synthesis. It has been constructed for illustrative purposes and should be optimized for specific laboratory conditions.

Reaction: Cyclopropanesulfonyl Chloride + n-Butanol → **Butyl Cyclopropanesulfonate** + Pyridinium Hydrochloride

Materials:

- Cyclopropanesulfonyl chloride (1.0 eq)

- n-Butanol (1.1 eq)
- Pyridine (1.2 eq)
- Anhydrous Dichloromethane (DCM)
- 1M Hydrochloric Acid
- Saturated Sodium Bicarbonate solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- A solution of cyclopropanesulfonyl chloride in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath under a nitrogen atmosphere.
- n-Butanol (1.1 eq) is added to the solution, followed by the slow, dropwise addition of pyridine (1.2 eq).
- The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is diluted with additional DCM and transferred to a separatory funnel.
- The organic layer is washed sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- The organic layer is then dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure **Butyl cyclopropanesulfonate**.

Application in Synthesis: A Workflow for C-Alkylation

Patents in the field of drug discovery reveal that **Butyl cyclopropanesulfonate** serves as a precursor for generating a stabilized carbanion on the cyclopropane ring.^{[2][3][4][5][6]} This nucleophile can then be used to form new carbon-carbon bonds, a critical step in building more complex molecular scaffolds for drug candidates, such as MEK inhibitors.^{[2][4]}

A common workflow involves the deprotonation of the α -carbon on the cyclopropyl ring using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an electrophile (e.g., an alkyl halide).

General Experimental Protocol for α -Alkylation

The following procedure is adapted from protocols described in patent literature for the reaction of **Butyl cyclopropanesulfonate** as an intermediate.^{[3][5][6][7]}

Materials:

- **Butyl cyclopropanesulfonate** (1.0 eq, 1 g, 5.58 mmol)
- Anhydrous Tetrahydrofuran (THF) (15 mL)
- n-Butyllithium (1.6M in hexanes, 1.1 eq, 3.84 mL, 6.14 mmol)
- Methyl Iodide (Electrophile, 2.0 eq, 0.72 mL, 11.16 mmol)
- Deionized Water

Procedure:

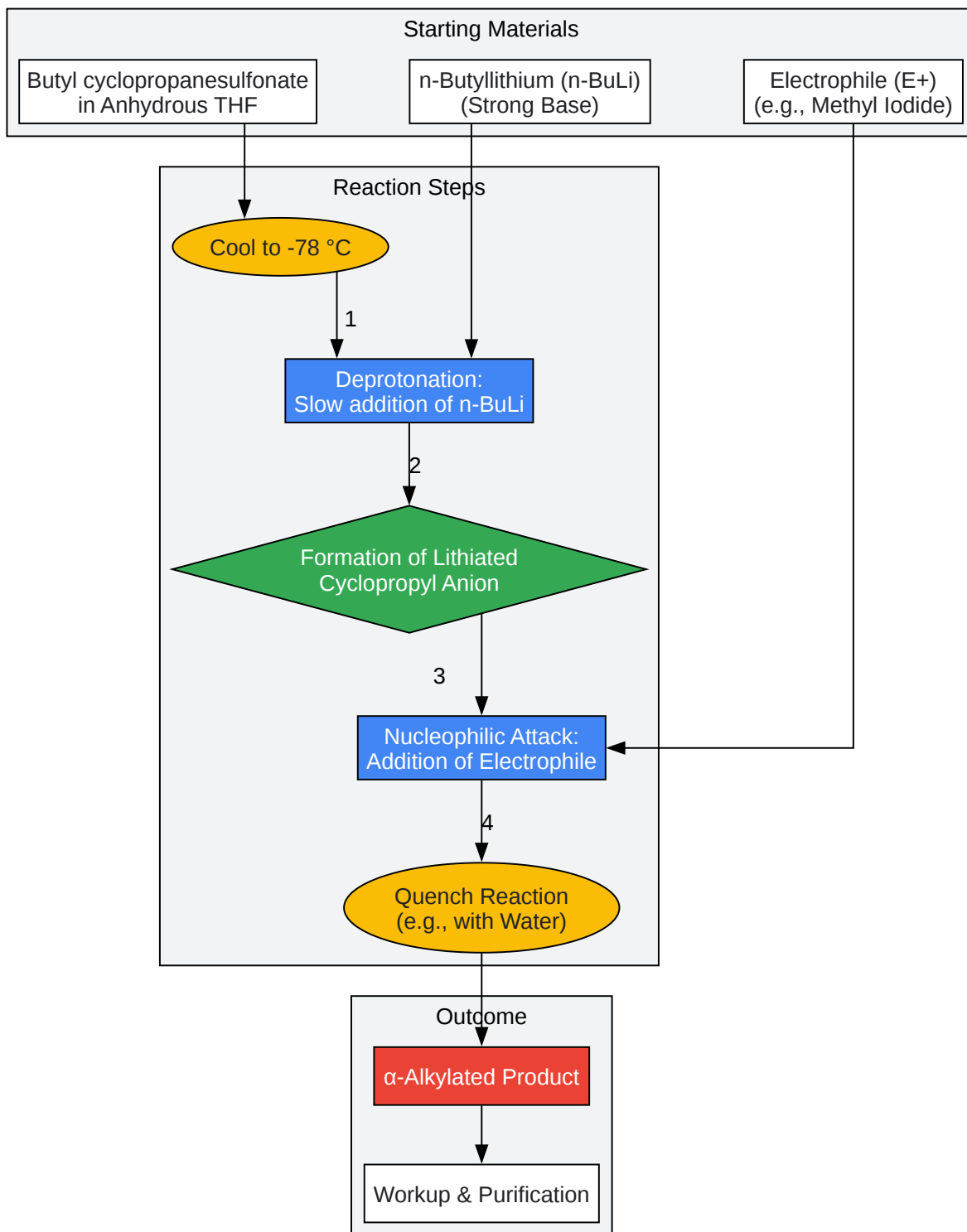
- A solution of **Butyl cyclopropanesulfonate** (1 g, 5.58 mmol) in anhydrous THF (15 mL) is prepared in a flame-dried, multi-neck flask under a nitrogen atmosphere.^{[3][5][6]}
- The solution is cooled to -78 °C using a dry ice/acetone bath.
- n-Butyllithium solution (1.6M in hexanes, 1.1 eq) is added dropwise via syringe.^{[3][5][6]} The resulting mixture is stirred at -78 °C for 15-60 minutes to ensure complete formation of the

lithiated intermediate.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Methyl iodide (2.0 eq) is then added to the solution.[\[3\]](#)[\[5\]](#)[\[6\]](#)
- The reaction is allowed to slowly warm to 0 °C and then quenched by the careful addition of water (1 mL).[\[3\]](#)[\[5\]](#)[\[6\]](#)
- The volatile components are removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).[\[3\]](#)[\[5\]](#)[\[6\]](#)
- The combined organic extracts are dried, filtered, and concentrated to provide the crude alkylated product, which can be purified via chromatography.

Visualization of the Synthetic Workflow

The logical flow of the α -alkylation reaction is depicted below. This process highlights the role of **Butyl cyclopropanesulfonate** as a key intermediate that enables the introduction of new functional groups onto the cyclopropane scaffold.



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Caption: Workflow for the α -Alkylation of **Butyl cyclopropanesulfonate**.

Spectroscopic Characterization

As of the date of this publication, experimental spectroscopic data (NMR, IR, MS) for **Butyl cyclopropanesulfonate** are not readily available in public databases or peer-reviewed journals. However, the expected spectral characteristics can be predicted based on its known structure.

Expected ^1H NMR Spectrum

- Cyclopropyl protons: A complex multiplet pattern in the upfield region (approx. 0.8-1.5 ppm). The methine proton (CH-SO_2) would be the most downfield of this group.
- Butyl chain protons:
 - $-\text{O-CH}_2-$ (ester methylene): A triplet, most downfield of the butyl signals (approx. 4.0-4.3 ppm).
 - $-\text{CH}_2\text{-CH}_2\text{-O-}$: A multiplet (sextet) adjacent to the ester methylene (approx. 1.6-1.8 ppm).
 - $-\text{CH}_2\text{-CH}_3$: A multiplet (sextet) (approx. 1.3-1.5 ppm).
 - $-\text{CH}_3$ (terminal methyl): A triplet, most upfield of the butyl signals (approx. 0.9-1.0 ppm).

Expected ^{13}C NMR Spectrum

- Cyclopropyl carbons: Signals in the highly shielded region (approx. 5-15 ppm for CH_2) and a more downfield signal for the carbon attached to the sulfonyl group (approx. 30-40 ppm).
- Butyl chain carbons: Signals at approx. 68-70 ppm ($-\text{O-CH}_2-$), ~30 ppm, ~19 ppm, and ~13 ppm ($-\text{CH}_3$).

Expected IR Spectrum

- S=O stretch: Two strong, characteristic absorption bands for the sulfonyl group, typically found in the regions of $1350\text{-}1370\text{ cm}^{-1}$ (asymmetric stretch) and $1160\text{-}1180\text{ cm}^{-1}$ (symmetric stretch).
- C-O stretch: A strong band in the $1000\text{-}1200\text{ cm}^{-1}$ region.

- C-H stretch: Bands just below 3000 cm^{-1} for the sp^3 C-H bonds of the butyl chain and a characteristic band slightly above 3000 cm^{-1} for the C-H bonds on the cyclopropane ring.

Conclusion

Butyl cyclopropanesulfonate is a specialized but important chemical intermediate for constructing complex molecular architectures. Its primary utility lies in its capacity to serve as a masked cyclopropyl anion, enabling the formation of new carbon-carbon bonds at the sterically hindered α -position of the ring. For drug development professionals, this compound represents a valuable tool for synthesizing novel scaffolds, particularly in the development of targeted therapies like MEK inhibitors. While detailed public data on the compound is sparse, its synthesis and reactivity follow predictable and well-established principles of organic chemistry.

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- To cite this document: BenchChem. [Butyl Cyclopropanesulfonate: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028796#what-is-the-structure-of-butyl-cyclopropanesulfonate]

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